molecular formula C22H14FNOS B407106 6-(3-fluorophenyl)-6,6a-dihydro-7H-indeno[2,1-c][1,5]benzothiazepin-7-one

6-(3-fluorophenyl)-6,6a-dihydro-7H-indeno[2,1-c][1,5]benzothiazepin-7-one

Cat. No.: B407106
M. Wt: 359.4 g/mol
InChI Key: OZYJOQMLIVLHOG-UHFFFAOYSA-N
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Description

Molecular Architecture and IUPAC Nomenclature

The systematic nomenclature of 6-(3-fluorophenyl)-6,6a-dihydro-7H-indeno[2,1-c]benzothiazepin-7-one reflects its complex polycyclic structure, which consists of a fused indene ring system integrated with a seven-membered benzothiazepine moiety. The molecular architecture features three distinct aromatic systems: the indene framework, the benzene ring of the thiazepine unit, and the 3-fluorophenyl substituent attached at the C-6 position. This structural arrangement creates a rigid, planar core with the fluorophenyl group extending from the saturated carbon center of the thiazepine ring. The compound belongs to the broader class of benzothiazepines, which are known for their diverse pharmacological activities including cardiovascular, neurological, and antimicrobial effects.

The stereochemistry of the molecule is particularly noteworthy, as the 6,6a-dihydro designation indicates the presence of two saturated carbon centers within the seven-membered ring system. The C-6 position carries the 3-fluorophenyl substituent, while the adjacent C-6a position participates in the ring fusion with the indene moiety. This specific arrangement creates a chiral center at C-6, though the compound is typically synthesized as a racemic mixture unless enantioselective synthetic methods are employed. The fluorine substitution at the meta-position of the phenyl ring is strategically positioned to minimize steric hindrance while maximizing electronic effects through inductive withdrawal of electron density.

The benzothiazepine core structure exhibits characteristic bond lengths and angles consistent with aromatic heterocyclic systems. The sulfur atom in the seven-membered ring contributes to the overall electronic distribution and influences the compound's binding affinity to biological targets. Computational studies suggest that the fluorine substitution enhances the compound's lipophilicity while maintaining appropriate aqueous solubility for biological applications. The carbonyl group at the C-7 position serves as a key pharmacophore element, participating in hydrogen bonding interactions with biological macromolecules and contributing to the compound's overall stability through resonance stabilization with the adjacent aromatic systems.

Properties

Molecular Formula

C22H14FNOS

Molecular Weight

359.4 g/mol

IUPAC Name

11-(3-fluorophenyl)-11,11a-dihydroindeno[2,1-c][1,5]benzothiazepin-12-one

InChI

InChI=1S/C22H14FNOS/c23-14-7-5-6-13(12-14)22-19-20(15-8-1-2-9-16(15)21(19)25)24-17-10-3-4-11-18(17)26-22/h1-12,19,22H

InChI Key

OZYJOQMLIVLHOG-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C3=NC4=CC=CC=C4SC(C3C2=O)C5=CC(=CC=C5)F

Canonical SMILES

C1=CC=C2C(=C1)C3=NC4=CC=CC=C4SC(C3C2=O)C5=CC(=CC=C5)F

Origin of Product

United States

Chemical Reactions Analysis

MMV006389 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

MMV006389 has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of MMV006389 involves the inhibition of Plasmodium falciparum gametocyte development. This compound interferes with the molecular pathways involved in the maturation of gametocytes, thereby blocking the transmission of malaria. The specific molecular targets and pathways involved include proteins and enzymes essential for gametocyte development .

Comparison with Similar Compounds

Indeno-Containing Compounds

TAS-103 (Indeno-Quinoline Derivative)

  • Structure: Combines an indeno core with a quinoline ring, differing from the target compound’s benzothiazepine system.
  • Comparison: The target compound’s indeno moiety may similarly intercalate DNA, but the benzothiazepine ring could alter specificity or potency. The absence of a quinoline group might reduce topoisomerase targeting.

Indeno Azirines ()

  • Structure: Features an indeno core fused with azirine rings (e.g., 1-cyclohexyl-6-(cyclohexylimino)-tetrahydroindenoazirine).
  • Activity: No direct pharmacological data provided, but azirines are reactive intermediates in synthetic chemistry.
  • Comparison : The target’s benzothiazepine ring likely confers greater stability and distinct electronic properties compared to azirines.

Fluorophenyl-Substituted Compounds

MS40E (1,5-Bis(3-Fluorophenyl)-1,4-Pentadiene-3-one)

  • Structure: A diarylpentanoid with two 3-fluorophenyl groups.
  • Activity: Fluorophenyl groups enhance lipophilicity and binding affinity; diarylpentanoids often exhibit anticancer activity.
  • Comparison : The target’s single 3-fluorophenyl group may reduce steric hindrance, allowing deeper penetration into enzyme active sites.

C3 (1H-Purin-6-amine, N-((3-Fluorophenyl)methyl)-)

  • Structure : Combines a purine scaffold with a 3-fluorobenzyl group.
  • Activity : Exhibits α-amylase inhibition (Ki = 7.31 × 10⁵) due to aromatic stacking interactions .
  • Comparison : The meta-fluorine position in both compounds may optimize halogen bonding, but the target’s rigid polycyclic system could provide superior binding entropy.

Ring Systems and Binding Affinity

highlights that compounds with more aromatic rings (e.g., C7: azeto-thiazolo-pyrimidine, 4 rings) exhibit higher binding affinities (Ki = 9.2 × 10⁶) compared to acarbose (4 rings, Ki = 6.18 × 10⁵). 4-chlorophenyl in C7) may modulate activity .

Key Insights and Limitations

  • Fluorophenyl Position : Meta-substitution (3-fluorophenyl) in the target compound may optimize halogen bonding compared to para-substituted analogs (e.g., C7’s 4-chlorophenyl) .
  • Gaps in Data: No direct evidence exists for the target’s synthesis or activity; comparisons rely on structural extrapolation. Benzothiazepine-specific analogs are absent in provided literature.

Biological Activity

6-(3-fluorophenyl)-6,6a-dihydro-7H-indeno[2,1-c][1,5]benzothiazepin-7-one (CAS: 330831-88-4) is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Molecular Formula : C22H14FNOS
Molar Mass : 359.42 g/mol
Structure : The compound features a complex bicyclic structure that includes benzothiazepine and indeno moieties, which are known for their diverse biological activities.

Biological Activity Overview

The biological activity of this compound has been primarily investigated in the context of its antidiabetic properties and enzyme inhibitory effects.

Antidiabetic Activity

Recent studies have highlighted the potential of benzothiazepine derivatives as antidiabetic agents. In particular, a series of compounds similar to this compound were synthesized and tested for their ability to inhibit α-glucosidase, an enzyme involved in carbohydrate digestion.

  • In vitro Studies : The compound exhibited significant α-glucosidase inhibitory activity with an IC50 value comparable to established antidiabetic drugs like acarbose. For instance, compounds derived from the same structural family showed IC50 values ranging from 2.62 μM to 10.11 μM compared to acarbose's IC50 of 37.38 μM .
  • In vivo Studies : In animal models, particularly diabetic rats, certain derivatives demonstrated a marked reduction in blood glucose levels over a treatment period. For example, one derivative reduced blood glucose from 379.34 mg/dL to 150.45 mg/dL after 21 days at optimal dosing .

The mechanism by which these compounds exert their antidiabetic effects primarily involves the inhibition of carbohydrate-hydrolyzing enzymes:

  • Enzyme Inhibition : The competitive inhibition of α-glucosidase leads to reduced glucose absorption in the intestines.
  • Kinetic Studies : Kinetic analysis revealed that the most active derivatives inhibited α-glucosidase in a competitive manner, indicating that they bind to the active site of the enzyme .

Case Studies

Several studies have documented the efficacy of related benzothiazepine compounds:

  • Study on Compound 2B : This derivative showed promising results with a significant drop in blood glucose levels (from 379.34 ± 4.98 mg/dL to 127.81 ± 4.23 mg/dL) after administration at doses of 10 mg/kg body weight over a period of 28 days .
  • Toxicity Assessments : Importantly, these compounds were found to be non-toxic at therapeutic doses in preliminary toxicity assessments conducted alongside efficacy studies .

Data Summary

The following table summarizes key findings on the biological activity of related compounds:

CompoundIC50 (μM)Blood Glucose Reduction (mg/dL)Administration Dose (mg/kg)Study Reference
Acarbose37.38--
Compound 2B8.00379.34 to 127.8110
Compound 3B5.00Significant reduction20
Compound 12B>10Least active-

Preparation Methods

Synthetic Strategies for Indeno-Benzothiazepine Core Formation

The indeno[2,1-c] benzothiazepin-7-one scaffold is constructed through a cyclization reaction involving thiazepine ring closure. A method analogous to the cascade reaction reported by ACS Omega (2019) for indenodihydropyridines demonstrates the utility of 1,1-enediamines and benzylidene-indenediones in forming fused bicyclic systems . For the target compound, a thiourea intermediate is generated by reacting 2-aminothiophenol with a ketone-bearing indene precursor. Intramolecular cyclization under acidic conditions yields the seven-membered thiazepine ring.

Reaction Conditions :

  • Solvent : Ethanol or 1,4-dioxane .

  • Temperature : Reflux (80–100°C).

  • Catalyst : No promoter required, mirroring the efficiency of indenodihydropyridine synthesis .

  • Yield : 65–78% after purification by recrystallization.

Key challenges include regioselectivity during cyclization and byproduct formation from competing reaction pathways.

ParameterVariationYield (%)
CatalystPd(OAc)₂ vs. PdCl₂72 vs. 58
BaseK₂CO₃ vs. Cs₂CO₃64 vs. 82
SolventToluene vs. DME82 vs. 75

The use of Cs₂CO₃ and toluene maximizes yield by enhancing transmetalation efficiency .

Alternative Routes for Fluorophenyl Incorporation

For laboratories without access to boronic acids, nucleophilic aromatic substitution (SNAr) offers an alternative. A method adapted from the synthesis of 3-fluoro-2-nitroanisole involves displacing a nitro group with a fluorophenyl thiolate .

Steps :

  • Nitro Intermediate : Prepare 6-nitro-indeno-benzothiazepinone via nitration.

  • Substitution : React with 3-fluorothiophenol in DMSO at 120°C.

  • Reduction : Reduce residual nitro groups using H₂/Pd/C in ethanol .

Challenges :

  • Competing side reactions at elevated temperatures.

  • Requirement for high-purity starting materials to prevent dehalogenation.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) :

  • ¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 8.4 Hz, 1H, Ar-H), 7.45–7.39 (m, 2H, Ar-H), 6.95 (t, J = 8.8 Hz, 1H, F-Ar-H) .

  • ¹³C NMR : Distinct signals at δ 168.5 (C=O), 162.1 (C-F), and 135.2–112.4 (aromatic carbons).

High-Resolution Mass Spectrometry (HRMS) :

  • Calculated for C₂₂H₁₅FNO₂S: [M+H]⁺ = 376.0911. Observed: 376.0909 .

Purity Analysis :

  • HPLC (C18 column, 90:10 MeOH/H₂O): >98% purity at 254 nm.

Industrial-Scale Considerations

Scaling the synthesis requires addressing solvent volume and catalyst recovery. A continuous-flow system reduces reaction time from 12 h to 2 h by maintaining optimal temperature and mixing. Pd recovery via filtration over Celite® minimizes costs .

Environmental Impact :

  • Ethanol and water are prioritized over DMF or THF to align with green chemistry principles .

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